Home > Products > Screening Compounds P126042 > tumor autocrine motility factor receptor
tumor autocrine motility factor receptor - 139568-77-7

tumor autocrine motility factor receptor

Catalog Number: EVT-1522180
CAS Number: 139568-77-7
Molecular Formula: C9H16O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The tumor autocrine motility factor receptor is a significant protein involved in cancer biology, particularly in the context of tumor cell motility and metastasis. This receptor, also known as gp78, interacts with the autocrine motility factor, a cytokine secreted by tumor cells that stimulates their migration. The expression of this receptor has been shown to correlate with the aggressiveness of various cancers, including breast and prostate cancer.

Source

The autocrine motility factor receptor was identified through studies on tumor-derived cytokines. It was first isolated from human melanoma cells and has since been implicated in various malignancies. The gene encoding this receptor was cloned from a fibrosarcoma cDNA library, leading to the discovery of its role in cell motility and cancer progression .

Classification

The tumor autocrine motility factor receptor is classified as a transmembrane glycoprotein. It belongs to the family of G protein-coupled receptors and is characterized by its ability to bind the autocrine motility factor, triggering intracellular signaling pathways that promote cell migration and invasion .

Synthesis Analysis

Methods

The synthesis of the tumor autocrine motility factor receptor involves molecular cloning techniques to isolate its cDNA from tumor cell lines. This process typically includes:

  1. Isolation of mRNA: Extracting messenger RNA from cultured cancer cells.
  2. Reverse Transcription: Converting mRNA into complementary DNA (cDNA).
  3. Polymerase Chain Reaction: Amplifying the cDNA to obtain sufficient quantities for cloning.
  4. Cloning into Vectors: Inserting the amplified cDNA into plasmid vectors for expression in host cells.

Technical Details

The resulting constructs are then transfected into suitable host cells (e.g., bacterial or mammalian cells) for protein expression. The expressed protein can be purified using affinity chromatography techniques, often utilizing tags added during cloning .

Molecular Structure Analysis

Structure

The tumor autocrine motility factor receptor is a type I transmembrane protein characterized by:

  • An extracellular domain consisting of 111 amino acids.
  • A hydrophobic transmembrane domain of 25 amino acids.
  • A cytoplasmic region containing 187 amino acids.

This structure suggests that it functions primarily as a receptor that transmits signals from the extracellular environment to the intracellular space upon ligand binding .

Data

The molecular weight of the receptor is approximately 78 kDa. Its structural features allow it to interact with various signaling molecules and facilitate downstream signaling cascades that influence cell behavior .

Chemical Reactions Analysis

Reactions

Upon binding with the autocrine motility factor, the tumor autocrine motility factor receptor initiates several biochemical reactions:

  1. Phosphorylation: The receptor undergoes phosphorylation, which activates associated signaling pathways.
  2. G Protein Activation: Interaction with G proteins leads to downstream effects, including activation of phospholipase C and production of inositol trisphosphate.
  3. Internalization: The ligand-receptor complex can be internalized, leading to further signaling or degradation .

Technical Details

Studies have shown that the activation of this receptor can stimulate phospholipid methylation processes within the cell membrane, enhancing membrane dynamics and promoting cellular movement .

Mechanism of Action

Process

The mechanism by which the tumor autocrine motility factor receptor operates involves several steps:

  1. Ligand Binding: The autocrine motility factor binds to its receptor on the surface of tumor cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways, including those mediated by G proteins and mitogen-activated protein kinases.
  3. Cell Motility Promotion: The activated pathways lead to changes in cytoskeletal dynamics, promoting cell migration and invasion .

Data

Research indicates that this signaling cascade is crucial for tumor progression and metastasis, particularly in aggressive cancer types such as endometrial and breast cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 78 kDa.
  • Solubility: Generally soluble in aqueous buffers used for biological assays.
  • Stability: Stable under physiological conditions but may require specific conditions for prolonged storage.

Chemical Properties

  • Isoelectric Point: Varies based on post-translational modifications; typically falls within physiological pH ranges.
  • Binding Affinity: High affinity for its ligand, facilitating effective signal transduction even at low concentrations.

Relevant analyses have shown that alterations in the expression levels of this receptor can significantly impact cancer cell behavior .

Applications

Scientific Uses

The tumor autocrine motility factor receptor has several important applications in scientific research:

  • Cancer Research: It serves as a biomarker for aggressive tumors, helping in prognostic assessments.
  • Therapeutic Targeting: Understanding its signaling pathways opens avenues for targeted therapies aimed at inhibiting metastasis.
  • Drug Development: Compounds that modulate its activity are being explored as potential treatments for metastatic cancers .
Introduction to AMF/AMFR in Tumor Biology

Historical Discovery and Characterization of AMF/AMFR

The AMF-AMFR system emerged from metastasis research in the 1980s:

  • 1986: Liotta and colleagues isolated AMF from A2058 human melanoma cell supernatants, demonstrating its ability to stimulate directed and random tumor cell motility in vitro at picomolar concentrations. This established AMF as the first characterized tumor-secreted motogen [6] [8].
  • 1990: Nabi and Raz identified the 78 kDa AMF receptor (AMFR/gp78) on B16-F1 melanoma cells using photoaffinity labeling. AMFR internalization and surface expression correlated with lung colonization potential in murine models [6] [8].
  • 1991: Molecular cloning revealed AMFR’s unexpected homology with p53, though functional links to tumor suppression remained unclear [6].
  • 1996: AMF was sequenced and identified as identical to phosphoglucose isomerase (GPI), neuroleukin (NLK), and maturation factor (MF), unifying disparate biological activities (glycolysis, neurotrophic effects, hematopoietic differentiation) under a single molecular entity [7] [8].
  • 2000s–Present: Clinical validation established AMFR overexpression as an independent prognostic factor in gastrointestinal, lung, and genitourinary cancers, correlating with advanced stage, metastasis, and reduced survival [5].

Table 1: Key Discoveries in AMF/AMFR Research

YearDiscoverySignificanceReference
1986AMF isolated from melanoma cellsFirst tumor-derived motogen identified [6]
199078 kDa AMFR characterized on melanoma cellsReceptor linked to metastasis in vivo [8]
1991AMFR cloned; homology to p53 revealedSuggested potential signaling cross-talk [6]
1996AMF identified as GPI/NLK/MFUnified metabolic, neurotrophic, and motogenic functions [7]
2008AMFR validated as prognostic marker in 7 cancersClinical relevance established across tumor types [5]

Molecular Identity and Structural Features of AMF (GPI/NLK) and AMFR (gp78)

AMF/GPI is a 64 kDa homodimeric protein (55 kDa under non-reducing conditions) with two structural domains:

  • Catalytic domain: Mediates glucose-6-phosphate ↔ fructose-6-phosphate interconversion via a conserved interface pocket essential for glycolytic flux [7].
  • Cytokine domain: Overlaps with the enzymatic active site but undergoes conformational shifts upon secretion, enabling AMF binding to AMFR. Key residues (e.g., Cys103) form allosteric disulfide bonds regulating the motogenic versus metabolic functions [7] [8].

AMFR/gp78 is a 78 kDa protein with distinct topological regions:

  • Extracellular domain: N-terminal region (aa 1–350) harbors AMF-binding sites and N-linked glycosylation motifs essential for ligand interaction and receptor clustering [3] [4].
  • Transmembrane domain: Comprises seven α-helical segments anchoring AMFR to the plasma membrane and endoplasmic reticulum (ER) [4].
  • Intracellular domain: Contains functional motifs critical for signaling and ubiquitination:
  • G protein-binding region: Activates Gi-mediated PI3K/Akt and MAPK pathways upon AMF engagement [6].
  • RING-type zinc finger domain (aa 341–379): Confers E3 ubiquitin ligase activity in ER-associated degradation (ERAD) [1] [4].
  • CUE domain (aa 456–498) and VCP/p97-binding motif (aa 622–640): Facilitate substrate ubiquitination and proteasomal targeting (e.g., metastasis suppressor KAI1/CD82) [1] [3].

Table 2: Multifunctional Identity of AMF and AMFR

MoleculeAliasesCellular RolesKey Domains/Motifs
AMFGPI, NLK, MFGlycolysis, neuronal survival, myeloid differentiation, tumor motilityCatalytic site, cytokine loop (aa 160–200)
AMFRgp78, RNF45, SPG89Motility signaling, ERAD, mitochondrial fission, metastasis suppression degradationRING finger, CUE domain, VCP/p97-binding motif

Evolutionary Conservation and Phylogenetic Analysis of AMF/AMFR

AMF/GPI exhibits exceptional sequence conservation, reflecting its indispensable metabolic role:

  • Prokaryotes: Bacterial GPI shares >45% amino acid identity with human GPI and retains catalytic activity but lacks cytokine functions [7].
  • Invertebrates: Drosophila GPI (77% identity) regulates synaptic plasticity, mirroring neuroleukin activity in mammals [7] [8].
  • Vertebrates: Human/mouse GPI shares 99% identity; even zebrafish GPI maintains motogenic activity in mammalian tumor cell assays, confirming functional conservation [8].

AMFR/gp78 conservation is more limited but highlights shared ERAD functions:

  • Fungi: S. cerevisiae Hrd1p (35% identity to AMFR) is an ERAD E3 ligase but lacks AMF responsiveness [1] [4].
  • Mammals: Mouse AMFR shares 92% amino acid identity with humans, retaining both motility signaling and ubiquitin ligase activities. The RING and CUE domains show near-complete conservation [4].
  • Pathogenic divergence: Unlike GPI, AMFR orthologs in non-mammalian vertebrates (e.g., chickens, frogs) lack AMF-binding regions, suggesting the AMF-AMFR signaling axis evolved specifically in mammals to regulate complex tissue invasion programs [8].

Table 3: Evolutionary Conservation of AMF/GPI and AMFR

OrganismAMF/GPI Identity*AMFR Identity*Key Conserved Functions
E. coli46%Glycolysis
Drosophila77%Glycolysis, neuronal development
Danio rerio85%68%Glycolysis, embryonic motility
Mus musculus99%92%Motogenesis, ERAD, metastasis regulation
Homo sapiens100%100%Multifunctional in tumor progression and protein homeostasis

*Identity percentage relative to human sequence.

The AMF-AMFR system exemplifies molecular co-evolution: GPI’s ancient metabolic role was repurposed for extracellular signaling, while AMFR integrated chemotactic receptor functions with ER quality control. This duality positions AMF/AMFR as central regulators of cellular adaptation in tumorigenesis [1] [3] [7].

Properties

CAS Number

139568-77-7

Product Name

tumor autocrine motility factor receptor

Molecular Formula

C9H16O2

Synonyms

tumor autocrine motility factor receptor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.